molecular formula C16H16N2O4S B12125828 Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate CAS No. 6129-40-4

Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate

Cat. No.: B12125828
CAS No.: 6129-40-4
M. Wt: 332.4 g/mol
InChI Key: YZFGFAHSMHCXON-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions including acylation, alkylation, and amination.

    Acylation: The thiophene ring is first acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Alkylation: The acylated thiophene undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting compound is then reacted with 4-pyridylcarbonyl chloride to introduce the pyridylcarbonylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where nucleophiles like amines or thiols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pyridylcarbonylamino group can form hydrogen bonds with active sites, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-(4-pyridylcarbonylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives:

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but with different functional groups, leading to varied chemical reactivity and applications.

    2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains a nitro group, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6129-40-4

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-4-22-16(21)12-9(2)13(10(3)19)23-15(12)18-14(20)11-5-7-17-8-6-11/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

YZFGFAHSMHCXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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